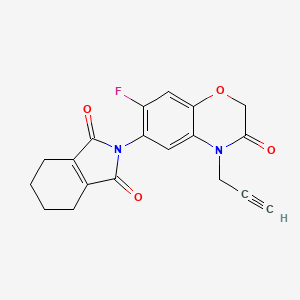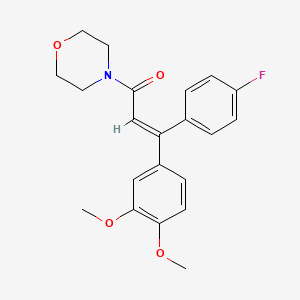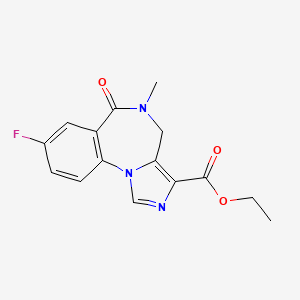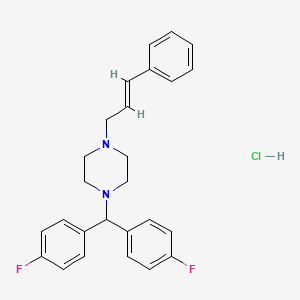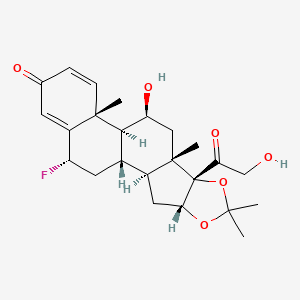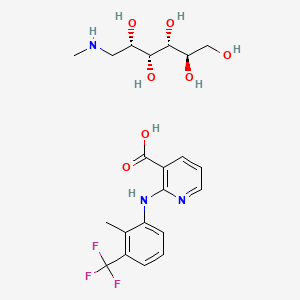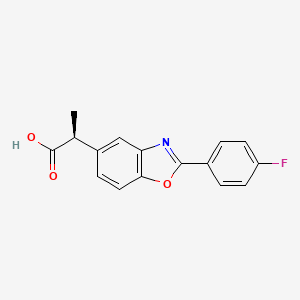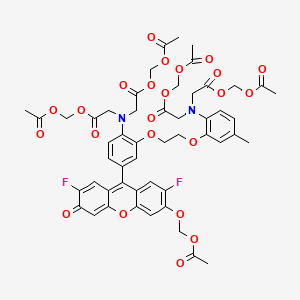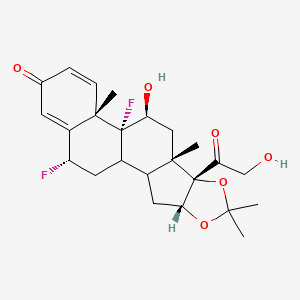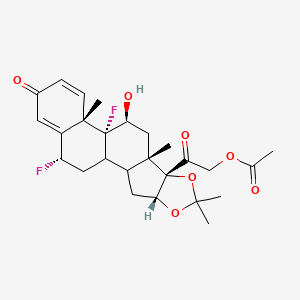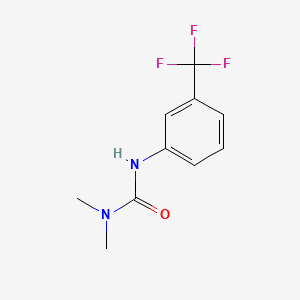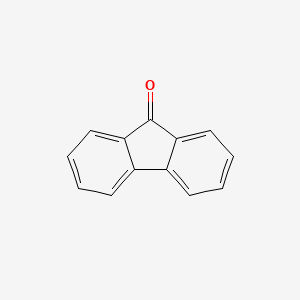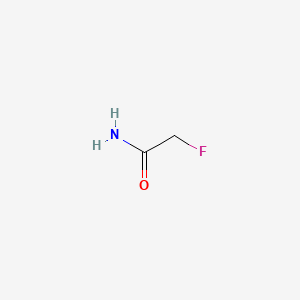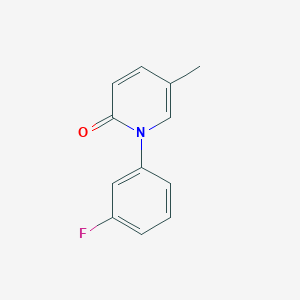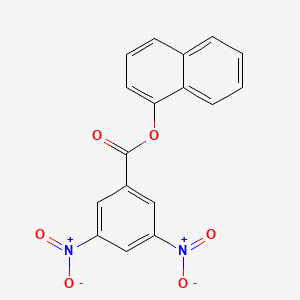
1-Naphthyl 3,5-dinitrobenzoate
概要
説明
1-ナフチル 3,5-ジニトロ安息香酸エステルは、5-リポキシゲナーゼ (5-LOX) およびミクロソームプロスタグランジンEシンターゼ-1 (mPGES-1) に対する強力な阻害効果で知られている化学化合物です。 特に炎症の研究において、科学研究に重要な用途があります .
作用機序
1-ナフチル 3,5-ジニトロ安息香酸エステルの作用機序には、5-リポキシゲナーゼとミクロソームプロスタグランジンEシンターゼ-1の阻害が含まれます。 これらの酵素を阻害することで、この化合物は炎症性メディエーターの産生を減らし、抗炎症効果を発揮します 。 分子標的は、これらの酵素の活性部位であり、化合物が結合して触媒活性を阻害する部位です .
類似化合物の比較
類似化合物:- 1-ナフチル 3,5-ジニトロ安息香酸エステル
- 1-ナフチル 3,5-ジニトロ安息香酸アミド
- 1-ナフチル 3,5-ジニトロ安息香酸
独自性: 1-ナフチル 3,5-ジニトロ安息香酸エステルは、5-リポキシゲナーゼとミクロソームプロスタグランジンEシンターゼ-1の両方を阻害する二重の作用により、独自性があります。 この二重の阻害により、これらの酵素のいずれか1つのみを標的とする化合物と比較して、炎症を減らすのに特に効果的です .
生化学分析
Biochemical Properties
1-Naphthyl 3,5-dinitrobenzoate plays a crucial role in biochemical reactions by inhibiting specific enzymes involved in inflammation. It interacts with 5-lipoxygenase and microsomal prostaglandin E synthase-1. The inhibition of 5-lipoxygenase prevents the conversion of arachidonic acid to leukotrienes, which are potent inflammatory mediators. Similarly, the inhibition of microsomal prostaglandin E synthase-1 reduces the production of prostaglandin E2, another key player in inflammation .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. By inhibiting the production of leukotrienes and prostaglandin E2, it can modulate cell signaling pathways involved in inflammation. This compound influences gene expression related to inflammatory responses and can alter cellular metabolism by reducing the levels of inflammatory mediators .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with 5-lipoxygenase and microsomal prostaglandin E synthase-1. By binding to these enzymes, it inhibits their activity, leading to a decrease in the production of leukotrienes and prostaglandin E2. This inhibition can result in reduced inflammation and has potential therapeutic implications for conditions characterized by excessive inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its inhibitory effects on 5-lipoxygenase and microsomal prostaglandin E synthase-1 can diminish with prolonged exposure. Long-term studies have shown that while the compound remains effective in reducing inflammation, its potency may decrease over time due to potential degradation or adaptation of cellular mechanisms .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits inflammation without causing significant adverse effects. At higher doses, toxic effects such as cellular damage and disruption of normal cellular functions have been observed. It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to inflammation. It interacts with enzymes such as 5-lipoxygenase and microsomal prostaglandin E synthase-1, which are key players in the metabolism of arachidonic acid. By inhibiting these enzymes, the compound can alter metabolic flux and reduce the levels of inflammatory mediators, thereby modulating the overall inflammatory response .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to sites of inflammation, where it can exert its inhibitory effects. The compound’s distribution is crucial for its effectiveness in reducing inflammation and achieving therapeutic outcomes .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles involved in inflammation through targeting signals or post-translational modifications. This localization ensures that the compound can effectively inhibit 5-lipoxygenase and microsomal prostaglandin E synthase-1, thereby reducing the production of inflammatory mediators .
準備方法
合成経路と反応条件: 1-ナフチル 3,5-ジニトロ安息香酸エステルの合成は、一般的に1-ナフトールと3,5-ジニトロ安息香酸クロリドの反応を伴います。 この反応は、ピリジンなどの塩基の存在下で行われ、エステル化プロセスを促進します 。反応条件には、エステル結合の形成を促進するために混合物を加熱することがよくあります。
工業的製造方法: 1-ナフチル 3,5-ジニトロ安息香酸エステルの具体的な工業的製造方法は、あまり文書化されていませんが、一般的なアプローチは、実験室規模の合成プロセスを拡大することになります。これには、高収率と高純度を確保するための反応条件の最適化、ならびに反応性中間体の取り扱いのための安全対策の実施が含まれます。
化学反応の分析
反応の種類: 1-ナフチル 3,5-ジニトロ安息香酸エステルは、ベンゼン環にニトロ基が存在するため、主に置換反応を起こします。 これらのニトロ基は電子求引性であり、化合物を求核攻撃を受けやすくなっています .
一般的な試薬と条件: 1-ナフチル 3,5-ジニトロ安息香酸エステルを伴う反応で使用される一般的な試薬には、ピリジンなどの塩基や、ジクロロメタンなどの溶媒が含まれます。 反応条件は、置換プロセスを促進するために加熱することがよくあります .
主な生成物: 1-ナフチル 3,5-ジニトロ安息香酸エステルを伴う反応から生成される主な生成物は、使用される特定の求核剤によって異なります。 たとえば、アルコールと反応させるとエステルが生成され、アミンと反応させるとアミドが生成されます .
科学研究における用途
1-ナフチル 3,5-ジニトロ安息香酸エステルは、5-リポキシゲナーゼとミクロソームプロスタグランジンEシンターゼ-1に対する阻害効果があるため、科学研究で広く使用されています。 これらの酵素は炎症反応に関与しているため、この化合物は炎症の研究や抗炎症薬の開発に役立ちます 。 さらに、代謝酵素やプロテアーゼの研究にも用途があります .
科学的研究の応用
1-Naphthyl 3,5-dinitrobenzoate is widely used in scientific research due to its inhibitory effects on 5-lipoxygenase and microsomal prostaglandin E synthase-1. These enzymes are involved in the inflammatory response, making the compound valuable for studying inflammation and developing anti-inflammatory drugs . Additionally, it has applications in the study of metabolic enzymes and proteases .
類似化合物との比較
Similar Compounds:
- 1-Naphthyl 3,5-dinitrobenzoate
- 1-Naphthyl 3,5-dinitrobenzamide
- 1-Naphthyl 3,5-dinitrobenzoic acid
Uniqueness: this compound is unique due to its dual inhibitory action on both 5-lipoxygenase and microsomal prostaglandin E synthase-1. This dual inhibition makes it particularly effective in reducing inflammation compared to compounds that target only one of these enzymes .
特性
IUPAC Name |
naphthalen-1-yl 3,5-dinitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O6/c20-17(12-8-13(18(21)22)10-14(9-12)19(23)24)25-16-7-3-5-11-4-1-2-6-15(11)16/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKPSINHJUWDHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


